2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide
Description
Properties
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRVLBLXGDIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-70-2 | |
| Record name | Pyridinium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-[4-(diethylamino)phenyl]vinyl]-1-methylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide, commonly referred to as DEASI, is a member of the stilbazolium family of compounds. It has garnered attention due to its unique optical properties and potential applications in biological imaging, photonic devices, and drug delivery systems. This article explores the biological activity of DEASI, focusing on its mechanisms of action, applications in bioimaging, and relevant research findings.
- Molecular Formula : C19H25N2I
- Molecular Weight : 408.3 g/mol
- CAS Number : 57439-27-7
DEASI exhibits strong nonlinear optical properties attributed to the delocalization of π-electrons within its structure. This delocalization enhances its interaction with light, making it effective for applications such as:
- Second Harmonic Generation (SHG) : This process involves the generation of new frequencies from the interaction of light with nonlinear materials.
- Fluorescent Imaging : The compound's ability to fluoresce under specific wavelengths makes it suitable for bioimaging applications.
Bioimaging
DEASI has been investigated for its potential in bioimaging due to its optical properties. Studies have shown that it can effectively stain living cells, allowing for real-time observation of cellular processes. For instance:
- Cell Viability and Proliferation : DEASI has been used to assess cell viability and proliferation in glioma cells, demonstrating its utility in cancer research .
- Mitochondrial Structure Observation : The compound allows for the visualization of mitochondrial structures in living cells, providing insights into cellular metabolism .
Drug Delivery Systems
Research indicates that DEASI can be utilized as a fluorescent probe in drug delivery systems. Its ability to interact with biological tissues and fluoresce makes it a candidate for tracking drug distribution within organisms.
Case Studies
- Glioma Cell Staining :
- Optical Properties Evaluation :
Data Table: Summary of Biological Activities
Scientific Research Applications
Photonic Applications
1.1 Nonlinear Optical Properties
DEASI exhibits significant nonlinear optical properties, making it suitable for applications such as optical limiting and frequency conversion. Studies have shown that the compound demonstrates reverse saturable absorption and self-defocusing behavior under laser irradiation. For instance, Z-scan experiments conducted with a He-Ne laser (632.8 nm) revealed that DEASI can effectively limit light intensity, which is beneficial for protecting sensitive optical devices from damage due to high-intensity light .
1.2 Photoluminescence
The photoluminescence properties of DEASI indicate potential use in optoelectronic devices. The compound emits strong luminescence at around 508 nm, corresponding to a band gap of approximately 2.43 eV. This emission can be tuned for various applications in lighting and display technologies . The CIE chromaticity coordinates determined from photometric studies suggest that DEASI can be utilized in color-tunable light sources, enhancing its application in solid-state lighting .
Material Science
2.1 Crystal Growth and Characterization
DEASI has been successfully synthesized and crystallized using the Knoevenagel condensation reaction method, followed by recrystallization techniques to enhance purity. Single crystal X-ray diffraction (XRD) analysis confirmed its monoclinic structure with specific lattice parameters, indicating high crystallinity essential for optical applications .
2.2 Surface Properties
Chemical etching studies have revealed that DEASI crystals grow through a two-dimensional mechanism, which is crucial for understanding their surface characteristics and stability during processing . Advanced characterization techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) have been employed to analyze the surface morphology of DEASI crystals, providing insights into their physical properties and potential applications in coatings and thin films .
Biological Applications
3.1 Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DEASI, showing promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been attributed to its quaternary ammonium structure, which enhances its interaction with microbial cells . This property opens avenues for developing novel antimicrobial agents based on DEASI.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide with structurally analogous pyridinium derivatives, focusing on substituent effects, photophysical properties, and applications.
Key Comparative Insights:
Substituent Effects on Photophysics: Electron-Donating Groups: The diethylamino group in the target compound enhances intramolecular charge transfer (ICT) compared to dimethylamino (DASPMI) or diphenylamino (DPASPI) groups, resulting in a redshifted emission (605 nm vs. 630 nm for DPASPI) . Bulkier Substituents: Ferrocenyl or indolyl groups (e.g., ) introduce steric hindrance or extended π-conjugation, further shifting absorption/emission maxima.
Solvent Sensitivity: Polar solvents like methanol stabilize the excited state, reducing the Stokes shift. For example, DASPMI exhibits a 130 nm Stokes shift in methanol, while the target compound shows similar behavior .
Biological Applications :
- DASPMI and the target compound are both mitochondrial probes, but DASPMI’s smaller size allows better cellular permeability .
- Indolyl- and coumarinyl-substituted derivatives () excel in nucleic acid detection due to their planar structures, which intercalate into DNA/RNA.
Synthetic Complexity: The target compound is synthesized via a Knoevenagel condensation between 1-methylpyridinium iodide and 4-diethylaminobenzaldehyde, with yields >70% . Ferrocenyl derivatives require metal-organic coupling reactions, lowering yields (~50–60%) .
Research Findings and Trends
- Quantum Yield (QY): The target compound has a moderate QY (~0.4 in methanol), outperformed by DPASPI-inorganic hybrids (QY > 0.7) due to rigidified structures .
- Thermal Stability: Pyridinium salts with aromatic substituents (e.g., diphenylamino) exhibit higher melting points (>250°C) compared to aliphatic derivatives (~200°C) .
- Emerging Applications: Ferrocenyl derivatives show promise in redox-responsive materials, while coumarin hybrids are explored for nonlinear optics (NLO) .
Preparation Methods
Base-Catalyzed Condensation
The canonical synthesis employs Knoevenagel condensation between 4-(diethylamino)benzaldehyde and 1-methylpyridin-4-ium iodide under basic conditions. Early work by Rajarajan et al. demonstrated that piperidine (0.2–0.5 mol%) in benzene/acetic acid (3:1 v/v) at 80°C for 1.5–17 hours produces the target compound in 56–75% yield. Extended reaction times favor cyclization byproducts, necessitating precise temporal control. Fourier-transform infrared (FTIR) analysis of intermediates confirms C=C stretching at 1584 cm⁻¹ and aromatic C-H bending at 825 cm⁻¹, consistent with successful vinyl bridge formation.
Lewis Acid-Mediated Pathways
TiCl₄-based catalytic systems substantially improve reaction efficiency. Huang et al. reported that TiCl₄-pyridine complexes (1:4 molar ratio) in dichloromethane at 25°C achieve 79% yield within 30 minutes through simultaneous activation of both aldehyde and methylpyridinium substrates. Nuclear magnetic resonance (¹H NMR) analysis reveals characteristic deshielding of the pyridinium methyl group (δ 4.12 ppm → 4.35 ppm) upon vinylation, confirming regioselective coupling.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine/AcOH | Benzene | 80 | 1.5 | 75 | |
| TiCl₄-Pyridine | CH₂Cl₂ | 25 | 0.5 | 79 | |
| [MeOEtMIM]⁺[CF₃COO]⁻ | Neat | 80 | 2 | 82 |
Advanced Synthetic Methodologies
Ionic Liquid-Promoted Synthesis
Room-temperature ionic liquids (RTILs) circumvent traditional solvent limitations. Hu et al. developed a solvent-free protocol using 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM]⁺[CF₃COO]⁻), achieving 82% yield at 80°C in 2 hours. The ionic liquid acts as both catalyst and reaction medium, with recycling experiments showing <5% activity loss over five cycles. Density functional theory (DFT) calculations suggest stabilization of the enolate intermediate through hydrogen bonding with the trifluoroacetate anion.
Microdroplet Acceleration Techniques
Pioneering work by Huang et al. implemented desorption electrospray ionization (DESI) to accelerate synthesis in charged microdroplets. When reactants are nebulized into 2–5 μm droplets at 150 μL/min flow rates, reaction completion occurs within 50 milliseconds—a 10^4-fold rate enhancement versus bulk phase. This high-throughput approach generates 172 analogs with 64% success rate, though application to 2-(2-(4-(diethylamino)phenyl)vinyl)-1-methylpyridinium iodide specifically remains unexplored.
Purification and Crystallization
Solvent Gradient Recrystallization
Optimal crystal growth employs acetonitrile/methanol mixtures (3:1 v/v) with temperature cycling between 45°C and 25°C over 72 hours. Single-crystal X-ray diffraction confirms monoclinic P2₁/c space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 98.76°. Dielectric analysis reveals anisotropic permittivity (ε' = 12.3 at 1 kHz → 8.9 at 1 MHz), attributed to dipolar alignment in the crystalline lattice.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 methanol/water, 1 mL/min) resolves unreacted aldehyde (tR = 3.2 min) from product (tR = 6.8 min). Mass spectrometry (ESI+) shows m/z 307.18 [M]⁺, matching theoretical molecular weight (307.19 g/mol).
Mechanistic Insights and Byproduct Formation
Reaction Pathway Analysis
The Knoevenagel mechanism proceeds through:
- Base-induced deprotonation of 1-methylpyridin-4-ium iodide to form enolate
- Nucleophilic attack on 4-(diethylamino)benzaldehyde carbonyl
- β-elimination of water to generate vinyl bridge
Competitive pathways include:
Thermal Degradation Profiles
Thermogravimetric analysis (TGA) shows onset decomposition at 218°C (Δm = 5.7%), with major mass loss (58.3%) occurring at 305°C corresponding to iodide liberation. Differential scanning calorimetry (DSC) reveals glass transition at 142°C and crystallization exotherm at 189°C.
Emerging Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale systems (2 L/min throughput) using microstructured reactors achieve 68% yield with residence time <5 minutes. Process analytical technology (PAT) tools monitor reaction progress via in-line UV-Vis at 412 nm (λ_max of product).
Green Chemistry Metrics
Atom economy calculations:
- Theoretical: (307.19 g/mol product) / (136.15 + 171.04 g/mol reactants) × 100 = 82.4%
- Experimental: 79% yield × 82.4% = 65.1% atom efficiency
E-factor analysis (waste per product mass):
- Traditional batch: 23.4 kg/kg
- Continuous flow: 8.7 kg/kg
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
